molecular formula C16H15BrFNO2S B2736774 2-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1049462-52-3

2-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide

Cat. No.: B2736774
CAS No.: 1049462-52-3
M. Wt: 384.26
InChI Key: YQHYQFNLYLBPMA-UHFFFAOYSA-N
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Description

2-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide is an organic compound that features a bromine atom, a fluorophenyl group, and a cyclopropylmethyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling reactions: The fluorophenyl group can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide has several applications in scientific research:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological studies: It can be used to study the interactions of sulfonamide compounds with biological targets.

Mechanism of Action

The mechanism of action of 2-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide is unique due to the presence of the cyclopropylmethyl group, which can impart different steric and electronic properties compared to other similar compounds. This can affect its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-bromo-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFNO2S/c17-14-3-1-2-4-15(14)22(20,21)19-11-16(9-10-16)12-5-7-13(18)8-6-12/h1-8,19H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHYQFNLYLBPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=CC=CC=C2Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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